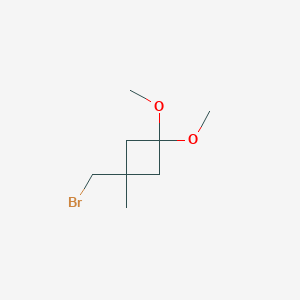
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3-dimethoxy-1-methylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted cyclobutanes with various functional groups depending on the nucleophile used.
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced cyclobutanes with a methyl group replacing the bromomethyl group.
科学研究应用
作用机制
The mechanism of action of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In radical reactions, the bromine atom can be abstracted to form a carbon-centered radical, which can undergo further reactions .
相似化合物的比较
1-(Chloromethyl)-3,3-dimethoxy-1-methylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-3,3-dimethoxy-1-methylcyclobutane: Contains a hydroxymethyl group, making it more hydrophilic.
3,3-Dimethoxy-1-methylcyclobutane: Lacks the bromomethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is unique due to the presence of the bromomethyl group, which imparts higher reactivity in nucleophilic substitution and radical reactions compared to its chloro- and hydroxymethyl analogs. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
生物活性
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and a methyl group. This unique structural configuration imparts distinctive chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C8H11BrO2, with a molecular weight of 223.11 g/mol. The compound's structure allows for various chemical reactions, particularly nucleophilic substitution, which can lead to the synthesis of more complex derivatives with potentially diverse biological activities.
1. Antimicrobial Activity
Compounds similar to this compound have been evaluated for antimicrobial properties. For example, derivatives of cyclobutane have shown effectiveness against various bacterial strains. While direct studies on this compound are lacking, its structural features suggest potential antimicrobial activity.
2. Insecticidal Activity
Research on structurally related compounds indicates that certain methoxy-substituted cyclobutanes may possess insecticidal properties. For instance, the larvicidal activity of compounds containing similar functional groups has been studied against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus . This suggests that this compound could be explored for similar applications.
3. Cytotoxicity Studies
Understanding the cytotoxic effects of chemical compounds is crucial in assessing their safety and therapeutic potential. While specific cytotoxicity data for this compound is not available, related compounds have been tested with varying results. For example, some methoxy-substituted compounds demonstrated low cytotoxicity towards human cells even at high concentrations.
Case Studies
While direct case studies focusing solely on this compound are not available, the following related studies provide insight into the biological activities of structurally similar compounds:
The mechanism of action for compounds similar to this compound often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes including cell proliferation and apoptosis. Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects.
属性
IUPAC Name |
1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQWBJUUIDCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














